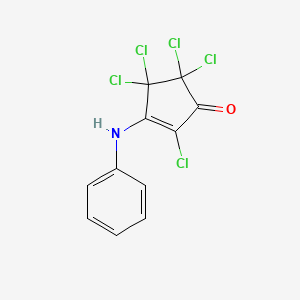
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is an organic compound with the molecular formula C₁₁H₆Cl₅NO It is characterized by the presence of an aniline group attached to a highly chlorinated cyclopentenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one typically involves the reaction of 2,4,4,5,5-pentachlorocyclopent-2-en-1-one with aniline. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution of the chlorine atoms by the aniline group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopentenone ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the cyclopentenone ring or the aniline group.
Condensation Reactions: The aniline group can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds and π-π interactions with amino acid residues, while the chlorinated cyclopentenone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: Similar in structure but with fewer chlorine atoms and different reactivity.
3,4-Dichloroaniline: Another aniline derivative with different substitution patterns and properties.
Uniqueness
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is unique due to its high degree of chlorination and the presence of both an aniline group and a cyclopentenone ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61108-14-3 |
|---|---|
Molekularformel |
C11H6Cl5NO |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
3-anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C11H6Cl5NO/c12-7-8(17-6-4-2-1-3-5-6)10(13,14)11(15,16)9(7)18/h1-5,17H |
InChI-Schlüssel |
FPKGLEWINYVVJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


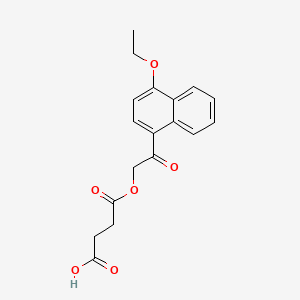
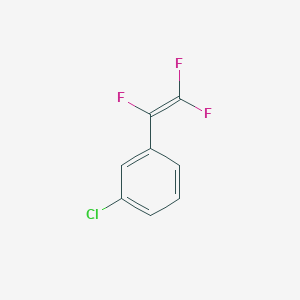


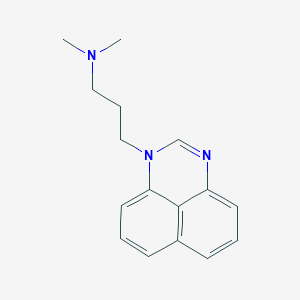
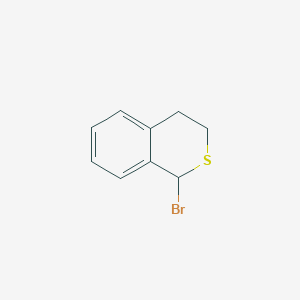
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)

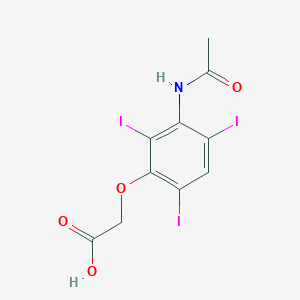
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
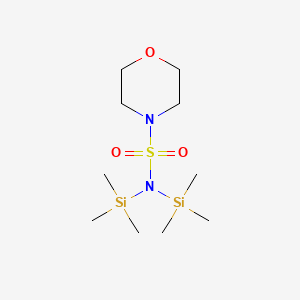
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)


